Enzymatic synthesis of 1,3-diacylglycerols from glycerol and fatty acids.
Enzymatic synthesis of 1,3-diacylglycerols from glycerol and fatty acids.
An In-depth Technical Guide to the Enzymatic Synthesis of 1,3-Diacylglycerols from Glycerol and Fatty Acids
Introduction
1,3-diacylglycerols (1,3-DAGs) are valuable structured lipids composed of a glycerol backbone esterified with two fatty acids at the sn-1 and sn-3 positions.[1][2] They are widely utilized as low-calorie fat substitutes, nonionic surfactants, and key intermediates in the food, cosmetic, and pharmaceutical industries.[3][4][5] Notably, 1,3-DAGs exhibit unique metabolic properties; upon digestion, they are hydrolyzed to 1(3)-monoacylglycerols, which are less efficiently re-esterified into triacylglycerols (TAGs) in the enterocytes.[1][2] This metabolic pathway can help reduce body fat accumulation and lower serum TAG levels.[2]
Compared to traditional chemical synthesis, which often requires harsh conditions, multi-step reactions, and tedious purification, enzymatic synthesis offers a promising alternative.[3] The use of lipases, particularly those with sn-1,3 regioselectivity, allows for the direct esterification of glycerol with fatty acids under mild conditions, leading to higher yields of the desired 1,3-isomer and a more environmentally friendly process.[3][6] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters involved in the lipase-catalyzed synthesis of 1,3-DAGs.
Core Reaction: Direct Esterification
The primary enzymatic route for synthesizing 1,3-DAGs from glycerol and fatty acids is direct esterification. In this reversible reaction, two molecules of a fatty acid are esterified to the primary hydroxyl groups (sn-1 and sn-3) of a glycerol molecule, releasing two molecules of water.[7]
A critical aspect of this process is the removal of water, which shifts the reaction equilibrium towards the synthesis of diacylglycerols, thereby increasing the final product yield.[3][5] The reaction is often performed in a solvent-free system to enhance substrate concentration and simplify downstream processing.[8][9]
Key Factors Influencing Synthesis
The efficiency and selectivity of 1,3-DAG synthesis are governed by several operational parameters.
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Enzyme Selection : The choice of lipase is paramount. Lipases with high sn-1,3 regioselectivity are preferred to minimize the formation of 1,2-DAGs and TAGs. Immobilized lipases are commonly used due to their enhanced stability and ease of recovery and reuse. Studies have shown that Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica) exhibit excellent performance in terms of fatty acid conversion and 1,3-DAG content.[3][4] In contrast, Lipozyme TL IM has demonstrated lower activity under similar conditions.[3]
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Substrate Molar Ratio : The molar ratio of fatty acids to glycerol significantly affects the product distribution. A stoichiometric ratio of 2:1 (fatty acid:glycerol) is theoretically required.[10] However, optimizing this ratio is crucial; for instance, in the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG), a 2:1 molar ratio of palmitic acid to glycerol yielded the highest 1,3-DPG content, while a 1:1 ratio was optimal for 1,3-distearoylglycerol (1,3-DSG).[6][10]
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Temperature : Reaction temperature influences both the reaction rate and enzyme stability. For the synthesis of 1,3-dilaurin using Lipozyme RM IM, 50°C was found to be an optimal temperature.[3] For Lecitase® Ultra-catalyzed synthesis with oleic acid, the optimal temperature was 40°C, with higher temperatures leading to enzyme denaturation.[8] When using high-melting-point fatty acids like palmitic and stearic acid, temperatures must be high enough to maintain a liquid state (e.g., 73-75°C), requiring enzymes with high thermal stability, such as Lipozyme TL IM.[10][11]
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Water Removal : As an equilibrium-limited reaction, continuous removal of the water by-product is essential for achieving high conversion rates.[3] Common methods include the application of a vacuum, bubbling with an inert gas (like N₂), or the use of dehydrating agents such as molecular sieves.[3][5][6] A vacuum-driven air bubbling method has been demonstrated as a cost-effective and efficient protocol.[3][4]
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Enzyme Concentration : Increasing the enzyme load generally accelerates the reaction rate. However, an excessively high concentration can lead to a slight decrease in the 1,3-DAG content due to increased acyl migration, which converts the desired 1,3-isomer to the 1,2-isomer.[3] For the synthesis of 1,3-dilaurin, an enzyme concentration of 5 wt% (based on reactants) was found to be optimal.[3]
Experimental Protocols
General Experimental Workflow
The production of high-purity 1,3-DAGs involves a multi-step process from reaction to final analysis.
Protocol 1: Solvent-Free Synthesis of 1,3-Dilaurin
This protocol is adapted from a study using a vacuum-driven air bubbling operation.[3]
-
Reactant Mixture : Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL reaction flask.
-
Enzyme Addition : Add 5 wt% (based on the total weight of reactants) of immobilized Lipozyme RM IM to the mixture.
-
Reaction Conditions :
-
Incubate the mixture in a water bath maintained at 50°C.
-
Apply a vacuum of 4 mm Hg throughout the reaction to facilitate water removal.
-
Maintain the reaction for 3 hours.
-
-
Enzyme Removal : After the reaction, filter the mixture to remove the immobilized lipase. For solid products, petroleum ether can be added to aid filtration, followed by evaporation of the solvent.[3]
-
Purification :
Protocol 2: Pilot-Scale Synthesis of High-Melting Point 1,3-DAGs
This protocol is based on the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG).[10]
-
Reactant Preparation :
-
Prepare a mixture of glycerol, silica gel, and a 4A molecular sieve at a mass ratio of 1:1:1 to act as a dehydrating agent.[6][10]
-
For 1,3-DPG: Add palmitic acid to achieve a molar ratio of 2:1 (palmitic acid:glycerol).[10]
-
For 1,3-DSG: Add stearic acid to achieve a molar ratio of 1:1 (stearic acid:glycerol).[10]
-
-
Enzyme Addition : Add 15% Lipozyme TL IM (based on total reactant weight).[12]
-
Reaction Conditions :
-
Purification (Three-Stage Molecular Distillation) :
-
Stage 1 : Remove free fatty acids (FFAs) and monoacylglycerols (MAGs) at 170°C (for 1,3-DPG) or 190°C (for 1,3-DSG).[12]
-
Stage 2 & 3 : Further purify the 1,3-DAGs. Details for these stages may require further optimization based on the specific product.
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Analytical Methods for Product Characterization
Accurate quantification and identification of the reaction products are crucial.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) with UV detection (205 nm) is a widely used method to separate and quantify 1,2- and 1,3-DAG isomers.[13][14]
-
Gas Chromatography (GC) : GC is used to analyze the fatty acid composition of the final product and determine the purity of synthesized triacylglycerols.[9]
-
Thin-Layer Chromatography (TLC) : HPTLC can be used for the separation of DAGs based on polarity, offering a rapid and cost-effective analysis method.[15][16]
-
Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed structural information and allows for direct identification and quantification of DAGs without chromatographic separation.[15][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 1,3-DAGs.
Table 1: Comparison of Lipase Performance in 1,3-Dilaurin Synthesis [3]
| Lipase | Fatty Acid Conversion (%) | 1,3-Dilaurin Content (%) |
| Lipozyme RM IM | 95.3 | 80.3 |
| Novozym 435 | High (not specified) | High (not specified) |
| Lipozyme TL IM | Low | Low |
| Reaction Conditions: 50°C, 3-hour reaction, 5 wt% lipase, solvent-free. |
Table 2: Synthesis and Purity of Various Saturated 1,3-DAGs [3][4]
| 1,3-DAG Product | Fatty Acid | 1,3-DAG Content after Purification (%) |
| 1,3-Dicaprylin | Caprylic acid (C8:0) | 98.5 |
| 1,3-Dicaprin | Capric acid (C10:0) | 99.2 |
| 1,3-Dilaurin | Lauric acid (C12:0) | 99.1 |
| 1,3-Dipalmitin | Palmitic acid (C16:0) | 99.5 |
| 1,3-Disterin | Stearic acid (C18:0) | 99.4 |
| Synthesized using Lipozyme RM IM under optimized conditions. |
Table 3: Maximal 1,3-DAG Content with Various Fatty Acids in a Solvent-Free System [5][9]
| 1,3-DAG Product | Fatty Acid | Max. 1,3-DAG Content in Reaction Mixture (%) |
| 1,3-Dicaprylin | Caprylic acid | 84.6 |
| 1,3-Dicaprin | Capric acid | 84.4 |
| 1,3-Dilinolein | Linoleic acid | 74.3 |
| 1,3-Dieicosapentaenoin | Eicosapentaenoic acid | 71.7 |
| 1,3-Dilaurin | Lauric acid | 67.4 |
| 1,3-Diolein | Oleic acid | 61.1 |
| Reaction conditions involved stoichiometric reactant ratios and water removal via vacuum. |
Conclusion
The enzymatic synthesis of 1,3-diacylglycerols via direct esterification of glycerol and fatty acids is a highly effective and sustainable method. Success hinges on the careful optimization of several key parameters, including the selection of a 1,3-regiospecific lipase, substrate molar ratio, temperature, and an efficient method for water removal to drive the reaction equilibrium. Solvent-free systems are particularly advantageous, offering high substrate concentrations and simplifying product recovery. By employing robust purification techniques like molecular distillation and recrystallization, it is possible to obtain 1,3-DAG products with purities exceeding 98%.[3] The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement efficient processes for the synthesis of these valuable structured lipids.
References
- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. mdpi.com [mdpi.com]
- 7. Lipogenesis - Wikipedia [en.wikipedia.org]
- 8. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
